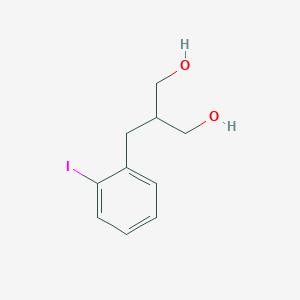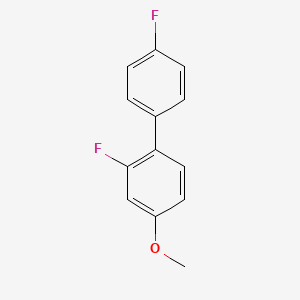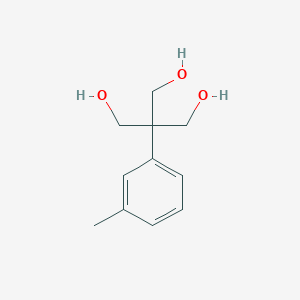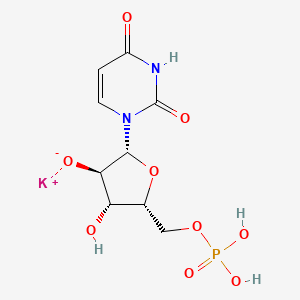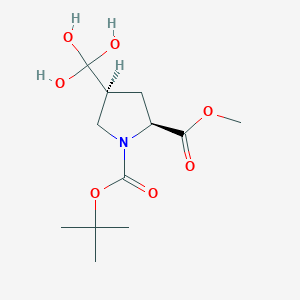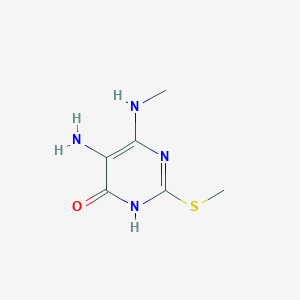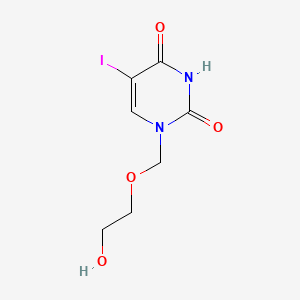
1-((2-Hydroxyethoxy)methyl)-5-iodouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-5-iodouracil is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally related to uracil, a naturally occurring pyrimidine base found in RNA. The modification of uracil with a hydroxyethoxy methyl group and an iodine atom enhances its biological activity, making it a valuable candidate for various therapeutic applications.
Méthodes De Préparation
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-iodouracil typically involves multiple steps, starting from uracil. One common method includes the protection of the hydroxyl groups of uracil, followed by the introduction of the hydroxyethoxy methyl group. The iodination step is usually carried out using iodine or iodinating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-((2-Hydroxyethoxy)methyl)-5-iodouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as imidazole. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((2-Hydroxyethoxy)methyl)-5-iodouracil has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential antiviral and anticancer properties.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-iodouracil involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes involved in DNA and RNA synthesis, such as polymerases. This inhibition disrupts the replication process of viruses and cancer cells, leading to their death. The molecular targets and pathways involved include the inhibition of viral DNA polymerase and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-((2-Hydroxyethoxy)methyl)-5-iodouracil is unique due to its specific modifications, which enhance its biological activity. Similar compounds include:
1-((2-Hydroxyethoxy)methyl)-5-methyluracil:
1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)uracil: This compound has a phenylthio group instead of an iodine atom, which alters its biological activity.
The uniqueness of this compound lies in its iodine modification, which enhances its ability to disrupt nucleic acid synthesis and its potential as a therapeutic agent.
Propriétés
Numéro CAS |
78692-74-7 |
|---|---|
Formule moléculaire |
C7H9IN2O4 |
Poids moléculaire |
312.06 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9IN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13) |
Clé InChI |
ZBGIVRIQQILFHY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1COCCO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine](/img/structure/B13091860.png)

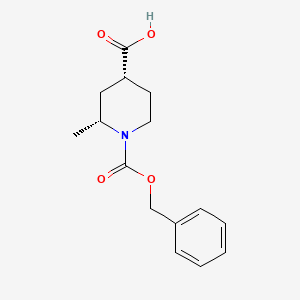
![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13091886.png)


![(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13091902.png)
